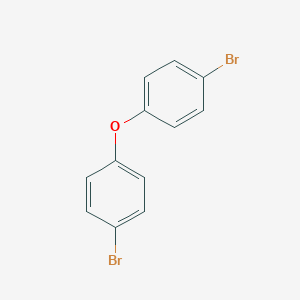

Bis(4-bromophenyl) ether

Descripción

Propiedades

IUPAC Name |

1-bromo-4-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWIAFUBXXPJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024015 | |

| Record name | 4,4'-Dibromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-47-7 | |

| Record name | BDE 15 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-bromophenyl) ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-bromophenyl) ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-oxybis[4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dibromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-bromophenyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS4N55HE2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-bromophenyl) ether: Core Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-bromophenyl) ether, a halogenated aromatic ether, serves as a significant intermediate in organic synthesis and holds potential in the development of novel materials and pharmaceutical agents. This technical guide provides a comprehensive overview of its fundamental chemical, physical, and toxicological properties. Detailed experimental protocols for its synthesis and characterization using modern analytical techniques are presented. Furthermore, this document elucidates a potential biological signaling pathway influenced by structurally related brominated compounds, offering insights for future research and drug development endeavors. All quantitative data is systematically organized into tables for clarity and comparative analysis, and key experimental and logical workflows are visualized through diagrams.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] Its core identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-bromo-4-(4-bromophenoxy)benzene |

| Synonyms | 4,4'-Dibromodiphenyl ether, p,p'-Dibromodiphenyl ether |

| CAS Number | 2050-47-7 |

| Molecular Formula | C₁₂H₈Br₂O |

| Molecular Weight | 328.00 g/mol |

| InChI Key | YAWIAFUBXXPJMQ-UHFFFAOYSA-N[1] |

| SMILES | BrC1=CC=C(OC2=CC=C(Br)C=C2)C=C1[1] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid/powder[1][2] |

| Melting Point | 61-63 °C[1] |

| Boiling Point | 338-340 °C[1] |

| Density | 1.413 g/cm³[3] |

| Solubility | Insoluble in water[4] |

| Vapor Pressure | 0.000186 mmHg at 25°C[3] |

Synthesis and Purification

The primary synthetic route to this compound is through the electrophilic bromination of diphenyl ether. An alternative laboratory-scale synthesis involves the Williamson ether synthesis.

Bromination of Diphenyl Ether

This industrial method involves the direct bromination of diphenyl ether.[5]

-

Dissolve diphenyl ether in a suitable organic solvent (e.g., a halogenated hydrocarbon).

-

Cool the solution to 0-7 °C in an ice bath.

-

Slowly add a stoichiometric amount of diluted bromine dropwise to the cooled solution while maintaining vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to 50-100 °C and maintain this temperature for 2-8 hours.

-

Monitor the reaction progress using Gas Chromatography (GC).

-

Upon completion, neutralize the generated hydrogen bromide gas by passing it through a multi-stage water absorption trap.

-

Separate the crude product from the reaction mixture.

-

Purify the crude this compound by distillation under reduced pressure.[5]

Caption: A schematic overview of the synthesis of this compound via bromination.

Williamson Ether Synthesis

This method is suitable for laboratory-scale synthesis and involves the reaction of a phenoxide with an alkyl halide.[6][7]

-

Prepare the sodium salt of 4-bromophenol by reacting it with a strong base like sodium hydroxide in a suitable solvent.

-

In a separate flask, dissolve 4-bromophenyl bromide in an appropriate solvent.

-

Slowly add the 4-bromophenol salt solution to the 4-bromophenyl bromide solution under constant stirring.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., toluene).[8]

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Inlet Temperature: 280 °C.

-

Oven Program: Start at 150 °C, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.[9]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Identify the this compound peak based on its retention time and the fragmentation pattern in the mass spectrum.

Caption: The general workflow for the analysis of this compound using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

-

Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.[10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Place the sample in the IR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the C-Br, C-O-C, and aromatic C-H bonds.[12][13]

Toxicological Profile and Potential Biological Activity

The toxicological properties of this compound have not been extensively studied. However, data from related polybrominated diphenyl ethers (PBDEs) suggest potential for bioaccumulation and adverse health effects. Studies on the mono-brominated diphenyl ether (BDE-3) have indicated neurotoxic effects in zebrafish, including DNA damage and oxidative stress.[14] Other research on brominated phenols has pointed towards anti-inflammatory properties.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively elucidated for this compound, research on a structurally similar compound, Bis(3-bromo-4,5-dihydroxybenzyl) ether, has shown that it can suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[15] This suppression is achieved by inhibiting the generation of reactive oxygen species (ROS), which in turn prevents the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[15] This leads to a downstream reduction in the production of pro-inflammatory mediators.[15]

Additionally, some polybrominated diphenyl ethers have been shown to exert estrogenic effects by interacting with the estrogen receptor (ER), suggesting another potential pathway of biological interaction.[16]

Caption: A proposed anti-inflammatory mechanism based on related bromophenols.

Applications in Research and Development

This compound is primarily utilized as an intermediate in organic synthesis. Its applications include:

-

Synthesis of Phosphonates: It has been used in the preparation of 4-[4′-(diethoxyphosphoryl)phenoxy]phenyl-phosphonic acid diethyl ester.[1]

-

Brominating Agent: In organic synthesis, it can serve as a brominating agent to introduce bromine atoms into molecules.[5]

-

Polymer Synthesis: It finds application in the synthesis of certain polymers.[5]

-

OLED Materials: It is used as an intermediate in the development of materials for organic light-emitting diodes (OLEDs).[2]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its use in research and development. While its own biological activities are not yet fully understood, the known effects of structurally related compounds suggest that it may modulate key signaling pathways, such as the ERK pathway, warranting further investigation for potential therapeutic applications. As with all halogenated aromatic compounds, appropriate safety precautions should be exercised during its handling and disposal.

References

- 1. 4,4-二溴二苯醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. 4-BROMOPHENYL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. dakenchem.com [dakenchem.com]

- 6. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]

- 7. Solved In the experiment described, an ether is formed | Chegg.com [chegg.com]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. This compound(2050-47-7) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Bromophenyl ether [webbook.nist.gov]

- 13. This compound(2050-47-7) IR Spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Tetrabromodiphenyl ether (BDE 47) evokes estrogenicity and calbindin-D9k expression through an estrogen receptor-mediated pathway in the uterus of immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(4-bromophenyl) ether (CAS: 2050-47-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(4-bromophenyl) ether, a compound of interest in various fields of chemical and biological research. This document details its chemical and physical properties, synthesis and purification protocols, and toxicological profile, with a focus on its interactions with key biological pathways.

Chemical and Physical Properties

This compound is a diaryl ether characterized by the presence of two bromophenyl substituents. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2050-47-7 | |

| Molecular Formula | C₁₂H₈Br₂O | |

| Molecular Weight | 328.00 g/mol | |

| Appearance | White to off-white or tan crystalline solid/powder | |

| Melting Point | 61-63 °C | |

| Boiling Point | 338-340 °C | |

| Solubility | Slightly soluble in methanol. Insoluble in water. | |

| SMILES | BrC1=CC=C(OC2=CC=C(Br)C=C2)C=C1 | |

| InChI Key | YAWIAFUBXXPJMQ-UHFFFAOYSA-N |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Spectral data available, typically showing peaks in the aromatic region. |

| ¹³C NMR | Spectral data available. |

| Infrared (IR) | Key absorption bands can be observed for C-Br, C-O-C, and aromatic C-H bonds. |

| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns related to the loss of bromine and phenyl groups are observed. |

Synthesis and Purification

The most common method for the synthesis of this compound is the direct bromination of diphenyl ether. A detailed experimental protocol for a laboratory-scale synthesis is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diphenyl ether

-

Bromine

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirrer

-

Heating mantle

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, charge diphenyl ether.

-

With stirring, gradually add a slight stoichiometric excess of bromine through the dropping funnel. The reaction is performed "neat," without a solvent.

-

Maintain the reaction temperature at a level sufficient to keep the mixture in a liquid state, gradually increasing the temperature as the reaction proceeds.

-

After the addition of bromine is complete, continue to stir the mixture at an elevated temperature (e.g., approximately 60°C) until the evolution of hydrogen bromide gas substantially ceases.

-

Remove any unreacted bromine from the reaction mixture by passing a stream of air or other inert gas over the surface while gradually increasing the temperature.

-

For purification, digest the crude reaction product with methanol. This process takes advantage of the fact that undesired by-products are more soluble in methanol than the desired this compound.

-

Cool the methanol mixture to induce crystallization of the purified product.

-

Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

Workflow for the synthesis and purification of this compound.

Toxicological Profile

This compound belongs to the class of polybrominated diphenyl ethers (PBDEs), which are known for their environmental persistence and potential for bioaccumulation. The toxicological effects of PBDEs are a subject of ongoing research, with several key mechanisms of action identified.

Interaction with the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

PBDEs, including this compound, can interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and other cellular processes. While some PBDEs can act as weak agonists of the AhR, many, including congeners structurally similar to this compound, have been shown to act as antagonists, inhibiting the signaling pathway when it is activated by other more potent ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This can disrupt normal cellular functions and contribute to toxic effects.

Aryl Hydrocarbon Receptor (AhR) signaling pathway and the antagonistic role of this compound.

Oxidative Stress

Another proposed mechanism of PBDE toxicity is the induction of oxidative stress. Exposure to PBDEs has been shown to increase the production of reactive oxygen species (ROS) and lead to an imbalance in the cellular antioxidant defense system. This can result in damage to cellular components such as lipids, proteins, and DNA, contributing to cytotoxicity and other adverse health effects.

An In-depth Technical Guide to Bis(4-bromophenyl) ether: Molecular Structure and Properties

This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of Bis(4-bromophenyl) ether, a compound of significant interest to researchers, scientists, and professionals in drug development and materials science.

Core Molecular and Physical Properties

This compound, also known as 4,4'-dibromodiphenyl ether, is an organobromine compound.[1] Its chemical and physical characteristics are summarized in the table below, providing a ready reference for experimental and developmental work.

| Property | Value |

| Molecular Formula | C₁₂H₈Br₂O[1][2][3][4] |

| Molecular Weight | 328.00 g/mol [1][2][4][5] |

| CAS Registry Number | 2050-47-7[1][2][3] |

| Appearance | White to off-white powder or flakes[4][5] |

| Melting Point | 61-63 °C[4] |

| Boiling Point | 338-340 °C |

| Synonyms | 4,4'-Dibromodiphenyl ether, p,p'-Dibromodiphenyl ether, BDE-15[1][2][3] |

| InChI Key | YAWIAFUBXXPJMQ-UHFFFAOYSA-N[2][3][5][6] |

| SMILES | Brc1ccc(Oc2ccc(Br)cc2)cc1[2][5][6] |

Molecular Structure

The molecular structure of this compound consists of two bromophenyl groups linked by an ether bond. The bromine atoms are located at the para-position (position 4) of each phenyl ring relative to the ether linkage. This symmetrical arrangement influences its chemical reactivity and physical properties.

References

Technical Guide: Physicochemical Properties of Bis(4-bromophenyl) Ether

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the melting and boiling points of bis(4-bromophenyl) ether, including detailed experimental protocols for their determination and a summary of reported values.

Physicochemical Data of this compound

This compound, also known as 4,4'-dibromodiphenyl ether, is a chemical intermediate with the molecular formula C₁₂H₈Br₂O. Accurate determination of its physical properties, such as melting and boiling points, is crucial for its application in synthesis and materials science.

Table 1: Reported Melting and Boiling Points of this compound

| Physical Property | Reported Value (°C) | Notes |

| Melting Point | 55-60 | |

| 56-60[1] | Crystalline form | |

| 58 | ||

| 58.0 to 61.0[2] | ||

| 60[2][3] | ||

| 60-62 | ||

| 61-63[4] | Literature value | |

| Boiling Point | 205[2][3] | at 10 mmHg |

| 338-340[1][4] | Literature value | |

| 339 | ||

| 355-360 |

Experimental Protocols

Synthesis of this compound by Bromination of Diphenyl Ether

A common method for the synthesis of this compound involves the direct bromination of diphenyl ether. The following is a generalized procedure based on established methods.

Materials:

-

Diphenyl ether

-

Liquid bromine

-

An appropriate solvent (e.g., carbon disulfide, glacial acetic acid, or neat conditions)

-

Methanol (for purification)

Procedure:

-

In a reaction vessel, dissolve diphenyl ether in a suitable solvent or use it neat.

-

Slowly add a stoichiometric amount of liquid bromine to the reaction mixture, maintaining the temperature at a level sufficient to keep the mixture in a liquid state. The reaction can be initiated at ambient temperature and gradually increased to approximately 60°C during bromine addition.

-

After the addition is complete, allow the reaction to proceed for a set period (e.g., 2-8 hours) at a controlled temperature (e.g., 50-100°C) to ensure complete bromination.

-

Remove any unreacted bromine from the reaction mixture, for instance, by sparging with an inert gas or by chemical means.

-

The crude product is then subjected to purification. This can be achieved by digestion with methanol. Methanol effectively dissolves by-products while having low solubility for the desired this compound, thus enabling purification without significant loss of yield.

-

The purified this compound is then recovered, typically by filtration, and dried.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid like this compound can be accurately determined using the capillary method with a melting point apparatus.[5]

Materials:

-

Purified this compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube setup)

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: A preliminary rapid heating of the sample is performed to determine an approximate melting range.

-

Accurate Melting Point Determination: A fresh sample is heated to a temperature about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.

Determination of Boiling Point (Micro Boiling Point Method)

For determining the boiling point of this compound, especially when only a small sample is available, the micro boiling point method using a Thiele tube is suitable.

Materials:

-

This compound

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube filled with a high-boiling point liquid (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the fusion tube. A capillary tube, with its sealed end pointing upwards, is then placed inside the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This setup is then immersed in the Thiele tube containing the heating oil.

-

Heating: The side arm of the Thiele tube is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Upon further heating, the sample will begin to vaporize, leading to a rapid and continuous stream of bubbles from the capillary tube. At this point, the heating is discontinued.

-

Boiling Point Reading: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to be drawn into the capillary tube is the boiling point of the substance.

Workflow and Characterization

The overall process from synthesis to characterization of this compound can be visualized as a logical workflow. This includes the initial reaction, purification of the product, and subsequent analysis to confirm its identity and purity through physical property determination.

References

A Technical Guide to the Solubility of Bis(4-bromophenyl) ether in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of bis(4-bromophenyl) ether in common organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol based on the reliable shake-flask method.[1] This guide will enable researchers to generate accurate and reproducible solubility data, which is crucial for applications in organic synthesis, materials science, and pharmaceutical development.[2]

Introduction to this compound

This compound (CAS No. 2050-47-7) is an organobromine compound with the molecular formula (BrC₆H₄)₂O. It typically appears as a white to off-white crystalline solid with a melting point of 61-63 °C and a boiling point of 338-340 °C. This compound serves as a vital intermediate in organic synthesis, particularly as a bromination reagent and in the development of materials for applications such as Organic Light-Emitting Diodes (OLEDs).[2]

The solubility of this compound in various organic solvents is a critical physical property that influences its utility in synthesis, purification, and formulation. Accurate solubility data is essential for designing efficient reaction conditions, developing crystallization procedures, and preparing solutions for various applications.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., Toluene | ||||

| e.g., Tetrahydrofuran | ||||

| e.g., N,N-Dimethylformamide | ||||

| e.g., Chloroform | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Hexane | ||||

| e.g., Methanol | ||||

| e.g., Ethanol |

Experimental Protocol for Solubility Determination

The following protocol details the equilibrium shake-flask method, which is considered a gold standard for determining the thermodynamic solubility of a solid in a solvent.[1][3]

3.1. Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvents: HPLC-grade or equivalent purity common organic solvents (e.g., acetone, dichloromethane, toluene, ethyl acetate, methanol, ethanol, hexane).

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa (e.g., 4 mL or 20 mL)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Orbital shaker with temperature control (incubator shaker)[4]

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC with UV detector, or GC-FID)[5][6]

-

3.2. Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.[1]

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker with the temperature set to the desired value (e.g., 25 °C).

-

Agitate the vials at a constant speed (e.g., 100-200 rpm) to facilitate the dissolution process.[4]

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. The time required to reach equilibrium should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[1]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.[1]

-

-

Analysis of Solute Concentration:

-

Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument such as a UV-Vis spectrophotometer, HPLC, or GC.[5][6]

-

Prepare a calibration curve by measuring the response of several standard solutions of this compound with known concentrations.

-

3.4. Calculation of Solubility

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = C × DF × (100 / 1000)

Where:

-

C is the concentration of the diluted sample in mg/L, as determined from the analytical instrument.

-

DF is the dilution factor.

To express solubility in mol/L, convert the mass concentration using the molecular weight of this compound (328.00 g/mol ).

Safety and Handling

-

This compound should be handled in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. The compound is very toxic to aquatic life with long-lasting effects.[7]

-

Dispose of chemical waste in accordance with institutional and local regulations.

By following this detailed guide, researchers can confidently and accurately determine the solubility of this compound in a variety of organic solvents, generating crucial data for their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. scielo.br [scielo.br]

- 5. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectral Analysis of Bis(4-bromophenyl) Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for bis(4-bromophenyl) ether, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectral Data Summary

The structural and spectral properties of this compound (CAS No. 2050-47-7) are fundamental for its identification and characterization in research and development settings. While comprehensive spectral data is available in various databases, this guide summarizes the key expected spectral features.

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound. The molecule's symmetry results in a relatively simple NMR spectrum.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct signals corresponding to the aromatic protons. Due to the para-substitution, these signals will appear as doublets.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display four signals corresponding to the four chemically non-equivalent carbon atoms in the molecule.

Table 1: NMR Spectral Data for this compound

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | CDCl₃ | CDCl₃ |

| Frequency | Data not available | Data not available |

| Chemical Shift (δ) / ppm | Data not available | Data not available |

| Multiplicity | Doublet, Doublet | Singlet, Singlet, Singlet, Singlet |

| Coupling Constant (J) / Hz | Data not available | Not applicable |

| Assignment | Aromatic Protons | Aromatic Carbons |

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The spectrum is dominated by absorptions from the aromatic rings and the ether linkage.

Table 2: IR Spectral Data for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1580 - 1475 | Strong | Aromatic C=C Stretch |

| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1050 - 1000 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| 850 - 800 | Strong | para-Disubstituted Benzene C-H Bend |

| ~700 | Strong | C-Br Stretch |

Note: The NIST WebBook provides graphical representations of the gas-phase and condensed-phase IR spectra.[1][2][3][4][5]

Mass spectrometry of this compound under electron ionization (EI) conditions provides information about its molecular weight and fragmentation pattern. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 326/328/330 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Data not available | Fragment Ions |

Note: The NIST WebBook provides a graphical representation of the electron ionization mass spectrum.[6] The molecular ion peak will appear as a triplet due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the free induction decay (FID) with an exponential window function and Fourier transform.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz.

-

Use a proton-decoupled pulse sequence.

-

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the FID with an exponential window function and Fourier transform.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

KBr Pellet Method:

-

Mix approximately 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture to a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and record the spectrum as described for the ATR method.

Electron Ionization (EI) Mass Spectrometry:

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

For GC-MS, use a capillary column suitable for separating non-polar compounds.

-

Set the ion source to electron ionization mode with a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 50-500.

-

The ion source and transfer line temperatures should be maintained at approximately 250-280 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Chemical Stability and Reactivity of Bis(4-bromophenyl) Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-bromophenyl) ether is a key intermediate in organic synthesis, valued for its high thermal and chemical stability. This guide provides a comprehensive overview of its stability under various conditions and its reactivity profile. Key physicochemical properties, thermal decomposition characteristics, and reactivity with common reagents are detailed. This document also outlines experimental protocols for the synthesis and analysis of this compound, along with its participation in significant coupling reactions.

Introduction

This compound, also known as 4,4'-dibromodiphenyl ether, is a halogenated aromatic ether with the chemical formula C₁₂H₈Br₂O.[1] Its robust structure, characterized by two bromophenyl groups linked by an ether bond, imparts significant chemical and thermal stability.[2][3] This stability makes it a reliable building block in the synthesis of polymers and other complex organic molecules, including those with applications in materials science and pharmaceuticals.[2] Understanding its stability and reactivity is crucial for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈Br₂O | [1] |

| Molecular Weight | 328.00 g/mol | [4] |

| Appearance | White to off-white powder or flakes | [3] |

| Melting Point | 61-63 °C | [4] |

| Boiling Point | 338-340 °C | [4] |

| CAS Number | 2050-47-7 | [1] |

Chemical Stability

This compound is generally considered to have high chemical and thermal stability, allowing it to withstand a range of reaction conditions without decomposition.[2][3]

Thermal Stability

The thermal decomposition of brominated flame retardants, which share structural similarities, can produce hazardous substances such as brominated hydrocarbons, phenols, and bromophenols.[5]

Photostability

The photodegradation of this compound (BDE-15) has been investigated under UV light. The degradation follows pseudo-first-order kinetics. The primary photodegradation pathway involves the cleavage of the C-Br bonds, leading to the formation of 4-bromophenyl phenyl ether and subsequently diphenyl ether. Another pathway involves the cleavage of the C-O bond, followed by radical recombination to form dibenzofuran and hydroxylated diphenyl ethers.

Caption: Photodegradation pathways of this compound.

Stability towards Acids and Bases

Detailed experimental studies on the hydrolysis of this compound under specific acidic or basic conditions are not extensively reported. However, diaryl ethers are generally resistant to cleavage by acids and bases under typical conditions due to the strength of the aryl-oxygen bond. Strong acids like HBr and HI can cleave ethers, but this is more facile for alkyl ethers than for diaryl ethers.

Chemical Reactivity

The reactivity of this compound is centered around the bromine atoms and the aromatic rings. It can participate in a variety of organic reactions, making it a versatile intermediate.

Reactivity with Oxidizing and Reducing Agents

Specific experimental data on the reaction of this compound with common oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) is limited.

-

Oxidation: Strong oxidizing agents like KMnO₄ can oxidize alkyl side chains on aromatic rings to carboxylic acids.[6] However, in the absence of such side chains, the aromatic rings of this compound are expected to be relatively resistant to oxidation under mild conditions.

-

Reduction: Sodium borohydride is a mild reducing agent that typically reduces aldehydes and ketones.[7] It does not readily reduce aromatic halides. Therefore, the bromine atoms on this compound are not expected to be reduced by NaBH₄ under standard conditions.

Electrophilic Aromatic Substitution

The aromatic rings of this compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions.[5] The ether linkage (-O-) is an ortho-, para-directing and activating group, while the bromine atoms are ortho-, para-directing but deactivating groups. The interplay of these directing effects will influence the position of substitution.

A general workflow for an electrophilic aromatic substitution reaction is depicted below.

Caption: General workflow for electrophilic aromatic substitution.

Coupling Reactions

The carbon-bromine bonds in this compound are reactive sites for various cross-coupling reactions, which are fundamental in constructing more complex molecular architectures.

This compound can be synthesized via the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide.[8] This reaction can also be used to further functionalize the molecule.

Caption: Ullmann condensation for diaryl ether synthesis.

The bromine atoms of this compound can participate in Suzuki coupling reactions with arylboronic acids, catalyzed by a palladium complex, to form new carbon-carbon bonds. This is a powerful method for creating biaryl or polyaryl structures. A general experimental protocol is provided in Section 5.3.

The bromine atoms can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. The resulting organomagnesium compound is a strong nucleophile and can be used to form new carbon-carbon bonds by reacting with various electrophiles. A general experimental protocol is provided in Section 5.4.

Experimental Protocols

Synthesis of this compound by Bromination of Diphenyl Ether

Materials:

-

Diphenyl ether

-

Bromine

-

Organic solvent (e.g., carbon disulfide, glacial acetic acid)[8]

-

Optional: Catalyst (e.g., iodine, CuCO₃)[8]

Procedure:

-

Dissolve diphenyl ether in the chosen organic solvent in a reaction flask equipped with a stirrer, thermometer, and dropping funnel.

-

Cool the mixture to 0-5 °C.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound.[8]

Thermal Stability Analysis (General Protocol)

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

TGA Protocol:

-

Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

DSC Protocol:

-

Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes its melting point and expected decomposition temperature.

-

Record the heat flow as a function of temperature. Endothermic peaks correspond to melting, while exothermic peaks can indicate decomposition.

Suzuki Coupling of this compound (General Protocol)

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent to the vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Grignard Reagent Formation from this compound (General Protocol)

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

A small crystal of iodine (as an initiator)

Procedure (must be conducted under strictly anhydrous conditions):

-

Place magnesium turnings in a flame-dried flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Add a small crystal of iodine.

-

Add a small amount of a solution of this compound in anhydrous ether to the magnesium.

-

Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

-

Slowly add the remaining solution of this compound to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting Grignard reagent solution can be used directly for subsequent reactions.

Conclusion

This compound is a chemically and thermally stable molecule that serves as a valuable intermediate in organic synthesis. Its reactivity is primarily dictated by the C-Br bonds, which readily participate in a range of cross-coupling reactions, and the aromatic rings, which can undergo electrophilic substitution. The provided experimental protocols offer a foundation for the synthesis, analysis, and further functionalization of this versatile compound, enabling its application in the development of new materials and pharmaceuticals. Further research to quantify its thermal decomposition profile and explore its reactivity with a broader range of reagents would be beneficial for expanding its utility.

References

- 1. 4,4'-Dibromodiphenyl ether | C12H8Br2O | CID 16305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. EP0341295A1 - Process for producing 4,4'-dibromodiphenyl ether - Google Patents [patents.google.com]

Bis(4-bromophenyl) ether safety data sheet (MSDS) information

An In-depth Technical Guide to the Safety of Bis(4-bromophenyl) ether

This guide provides comprehensive safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards.

Chemical Identification

Proper identification is the first step in chemical safety. This compound is known by several names and is assigned unique identifiers for regulatory and tracking purposes.

| Identifier | Value | Citation |

| Chemical Name | This compound | [1][2][3][4][5][6][7] |

| Synonyms | 4,4'-Dibromodiphenyl Ether, 4-Bromophenyl ether, p,p'-Dibromodiphenyl ether | [2][4][8] |

| CAS Number | 2050-47-7 | [1][3][4][5] |

| EC Number | 218-090-7 | [3] |

| Molecular Formula | C₁₂H₈Br₂O or (BrC₆H₄)₂O | [1][3][4][9] |

| Molecular Weight | 328.00 g/mol | [3][4][9] |

| InChI Key | YAWIAFUBXXPJMQ-UHFFFAOYSA-N | [3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling, storage, and use in experimental settings.

| Property | Value | Citation |

| Physical State | Solid. Appears as a white to off-white powder, flakes, or crystals. | [3][4][9] |

| Melting Point | 58 - 63 °C | [3][4][7][9] |

| Boiling Point | 338 - 340 °C (at atmospheric pressure) 205 °C (at 10 mmHg) | [3][4][7] |

| Flash Point | Not applicable. | [3] |

| Water Solubility | Insoluble or slightly soluble in water. | [10] |

Hazard Identification and GHS Classification

While specific GHS classification for this compound is not consistently available, data from closely related compounds such as 4-Bromophenyl phenyl ether suggests potential hazards. Researchers should handle this compound with the assumption that it may present similar risks.

Potential Hazards:

-

Skin and Eye Irritation: Contact may cause irritation to the skin and eyes.[11]

-

Inhalation: Inhalation of dust may be harmful and cause respiratory system irritation.[12]

-

Ingestion: May be harmful if swallowed.[11]

-

Environmental Hazards: A related compound, 4-Bromophenyl phenyl ether, is classified as very toxic to aquatic life with long-lasting effects.

Experimental Protocols and Safety Measures

First Aid Measures

Detailed protocols for immediate response to exposure are critical to minimizing harm.

| Exposure Route | First Aid Protocol | Citation |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention. | [11][13][14] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. | [11][13][15] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, oxygen can be administered. Seek medical attention if respiratory problems do not improve. | [11][13][15] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give two glasses of water to drink. Seek immediate medical attention. | [14][15] |

Fire-Fighting Measures

In the event of a fire, the following measures should be taken.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[11]

-

Unsuitable Extinguishing Media: Do not use a solid water jet, as it may scatter and spread the fire.

-

Hazardous Combustion Products: Thermal decomposition can produce irritating and toxic gases and vapors, including carbon oxides and halogenated compounds.[1]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[11][15]

Accidental Release Measures

A systematic approach is necessary to safely manage spills. The logical workflow for handling a chemical spill is outlined in the diagram below.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. This compound | 2050-47-7 | TCI EUROPE N.V. [tcichemicals.com]

- 3. 4,4-二溴二苯醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 2050-47-7 | TCI AMERICA [tcichemicals.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. This compound | 2050-47-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. 4-Bromophenyl ether (CAS 2050-47-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Bromodiphenyl Ether | C12H9BrO | CID 7565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. farnell.com [farnell.com]

- 12. 4-BROMOPHENYL PHENYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. media.hiscoinc.com [media.hiscoinc.com]

In-depth Technical Guide: Thermal Degradation Analysis of Bis(4-bromophenyl) ether

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, specific quantitative thermogravimetric analysis (TGA) data for Bis(4-bromophenyl) ether is limited. The following guide is constructed based on the established thermal degradation patterns of analogous, more complex polybrominated diphenyl ethers (PBDEs), which are widely studied as flame retardants. The experimental protocols and degradation pathways presented are representative of the analysis of such compounds and should be considered as a predictive guide for this compound.

Executive Summary

Predicted Thermal Stability and Degradation Profile

Based on the analysis of various polybrominated diphenyl ethers, the thermal degradation of this compound is expected to occur at elevated temperatures, likely in a single, well-defined step. The primary decomposition events are anticipated to be the cleavage of the ether linkage (C-O-C bond) and/or the carbon-bromine bonds (C-Br). The presence of a polymer matrix can influence the initial decomposition temperature of brominated flame retardants.

The following table summarizes the anticipated quantitative data from a TGA analysis of this compound, conducted under an inert nitrogen atmosphere. These values are estimations derived from the behavior of other brominated diphenyl ethers.

| Parameter | Predicted Value |

| Onset Decomposition Temperature (Tonset) | ~300 - 350 °C |

| Peak Decomposition Temperature (Tpeak) | ~350 - 400 °C |

| Mass Loss at Tpeak | > 95% |

| Residual Mass at 600 °C | < 5% |

Detailed Experimental Protocols

A standard experimental protocol for the thermogravimetric analysis of this compound would involve the following methodology, based on common practices for analyzing brominated flame retardants.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (typically 3-5 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant, linear heating rate (e.g., 10 °C/min or 20 °C/min).

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature).

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during thermal decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

TGA-MS/FTIR: The gas evolved from the TGA furnace is transferred via a heated transfer line to the MS or FTIR for continuous analysis. This allows for the identification of volatile decomposition products in real-time as a function of temperature.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Caption: Experimental workflow for TGA of this compound.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is hypothesized to proceed via a radical mechanism. The initiation step is likely the homolytic cleavage of either a C-Br bond or a C-O bond, as these are the weakest bonds in the molecule.

-

Initiation:

-

C-Br Bond Cleavage: This would result in the formation of a 4-bromophenoxy-phenyl radical and a bromine radical.

-

C-O Bond Cleavage: This pathway would yield a 4-bromophenyl radical and a 4-bromophenoxy radical. Theoretical studies on decabromodiphenyl ether suggest that ether linkage cleavage is a dominant initial degradation step.[1]

-

-

Propagation: The highly reactive radicals formed in the initiation step can then participate in a series of propagation reactions, including:

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of more stable species and new radicals.

-

Recombination and Disproportionation: Radicals can combine to form larger molecules or undergo disproportionation reactions.

-

-

Termination: The reaction ceases when radicals combine to form stable, non-radical products.

The following diagram illustrates the proposed primary degradation pathways.

References

An In-depth Technical Guide to the Chemical Synthesis of Bis(4-bromophenyl) ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to Bis(4-bromophenyl) ether (also known as 4,4'-dibromodiphenyl ether), a key intermediate in organic synthesis. The document details various experimental protocols, presents quantitative data in a structured format, and includes a visual representation of a common synthetic workflow.

Introduction

This compound, with the chemical formula C₁₂H₈Br₂O, is a stable organic compound that appears as a white to off-white crystalline solid.[1][2] Its high chemical and thermal stability make it a valuable intermediate in the synthesis of a variety of organic molecules, including polymers and materials for organic light-emitting diodes (OLEDs).[1][2] It is also utilized as a brominating agent in certain chemical reactions.[1] This guide focuses on the most prevalent and effective methods for its synthesis.

Primary Synthetic Methodologies

The synthesis of this compound is predominantly achieved through the direct bromination of diphenyl ether. Other notable methods include the Ullmann condensation and the Williamson ether synthesis, although these are less commonly detailed specifically for this compound.

1. Direct Bromination of Diphenyl Ether

This is the most common and industrially significant method for producing this compound. The reaction involves the electrophilic substitution of bromine onto the two para-positions of the diphenyl ether molecule. Various catalysts and solvent systems can be employed to optimize the reaction yield and purity.

Experimental Protocols:

-

Uncatalyzed "Neat" Bromination: This method involves the direct reaction of diphenyl ether with bromine without a catalyst or solvent, followed by purification with methanol.[3]

-

Procedure: Liquid bromine is added to diphenyl ether, and the mixture is heated. After the reaction is complete, unreacted bromine is removed, and the crude product is purified by digestion with methanol.[3]

-

-

Catalyzed Bromination in an Organic Solvent: Lewis acid catalysts are often used to enhance the rate and selectivity of the bromination reaction.

-

Procedure: Diphenyl ether is dissolved in an organic solvent. A catalyst, such as titanium chloride, tin chloride, or zinc chloride, is added.[4] Bromine is then added dropwise while maintaining a specific reaction temperature.[4] Following the reaction, the mixture is washed with water to remove the catalyst and any hydrogen bromide formed.[4]

-

-

Bromination in Liquid Sulfur Dioxide: This method is reported to produce a high yield of the desired 4,4'-isomer.[3][5]

-

Electrochemical Method: An alternative approach involves the use of electrochemistry.

-

Procedure: Diphenyl ether and a bromine salt are dissolved in an acidified mixed solvent, and the synthesis is carried out through an electrochemical reaction.[1]

-

Quantitative Data for Direct Bromination Methods

| Method/Catalyst | Molar Ratio (Bromine:Diphenyl Ether) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Uncatalyzed "Neat" | - | ~60 | 92.1 | 99.4 | [3] |

| Titanium chloride | 2.4 : 1 | 50 | - | - | [4] |

| Tin chloride | 2.2 : 1 | 20 | - | - | [4] |

| Zinc chloride | 2.5 : 1 | 50 | - | - | [4] |

| Liquid SO₂ | 2.1 : 1 | -40 to -5 | 90 | - | [3][5] |

2. Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[6][7] In the context of this compound synthesis, this could involve the reaction of 4-bromophenol with 1,4-dibromobenzene or the self-condensation of 4-bromophenol, although specific protocols for this target molecule are less common in the literature compared to direct bromination.[3] Modern variations of the Ullmann reaction may use soluble copper catalysts and milder reaction conditions.[6][8]

3. Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers via an Sₙ2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[9][10] To synthesize this compound using this method, one would react the sodium or potassium salt of 4-bromophenol with 1,4-dibromobenzene. This reaction is widely used for a variety of ethers, and while theoretically applicable, specific high-yield protocols for this compound are not as prominently documented as direct bromination.[9][10][11]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₈Br₂O[1][2] |

| Molecular Weight | 328.00 g/mol [2] |

| Appearance | White to off-white powder or flakes[1][2] |

| Melting Point | 61-63 °C |

| Boiling Point | 338-340 °C |

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via the direct bromination of diphenyl ether, which is the most frequently employed method.

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process, with direct bromination of diphenyl ether being the most efficient and widely used method. The choice of catalyst and solvent system can be tailored to optimize yield and purity. While other methods like the Ullmann condensation and Williamson ether synthesis are fundamentally capable of producing this compound, they are less commonly reported for this specific target. The information provided in this guide serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. dakenchem.com [dakenchem.com]

- 2. nbinno.com [nbinno.com]

- 3. EP0341295A1 - Process for producing 4,4'-dibromodiphenyl ether - Google Patents [patents.google.com]

- 4. Method for utilizing 4,4'- dibromodiphenyl ether to prepare 4,4'-dihydroxy diphenyl ether - Eureka | Patsnap [eureka.patsnap.com]

- 5. DE1930594A1 - Process for the preparation of 4,4'-dibromodiphenyl or -diphenyl ether - Google Patents [patents.google.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

Methodological & Application

Synthesis of Bis(4-bromophenyl) Ether via Ullmann Condensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of bis(4-bromophenyl) ether, a key intermediate in organic synthesis, through the Ullmann condensation reaction. The Ullmann condensation offers a classic and effective method for the formation of diaryl ether linkages. This application note outlines the reaction mechanism, a detailed experimental protocol based on modern adaptations of the Ullmann reaction, and a summary of reaction parameters. The provided information is intended to guide researchers in the successful synthesis and application of this compound.

Introduction

This compound, also known as 4,4'-dibromodiphenyl ether, is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and polymers. The formation of the diaryl ether bond is a critical step in the synthesis of these complex structures. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction, is a well-established method for creating this linkage.[1] The classical Ullmann reaction often required harsh conditions, including high temperatures and stoichiometric amounts of copper.[2] However, modern advancements have introduced the use of ligands and more efficient catalytic systems, allowing the reaction to proceed under milder conditions with improved yields.[2]

The synthesis of this compound via the Ullmann condensation typically involves the coupling of a 4-halophenol (or its corresponding phenoxide) with a 4-haloaryl compound in the presence of a copper catalyst and a base. This protocol will focus on the reaction between 4-bromophenol and a suitable aryl halide.

Reaction Principle

The Ullmann condensation for the synthesis of this compound proceeds via a copper-catalyzed reaction between 4-bromophenol and a 4-bromoaryl halide, typically 4-bromoiodobenzene, in the presence of a base. The reaction mechanism is believed to involve the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination from the resulting copper(III) intermediate yields the desired diaryl ether and regenerates the copper(I) catalyst. The use of a ligand helps to stabilize the copper catalyst and facilitate the reaction.

Experimental Protocol

This protocol is a representative example for the synthesis of this compound via a modern Ullmann condensation. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

4-Bromophenol

-

4-Bromoiodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (anhydrous)

-

N,N-Dimethylglycine or another suitable ligand

-

Anhydrous toluene or dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), 4-bromoiodobenzene (1.1 eq), copper(I) iodide (0.1 eq), N,N-dimethylglycine (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene or DMF to the flask via syringe. The volume of the solvent should be sufficient to ensure proper stirring of the reaction mixture.

-

Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes reaction conditions for the synthesis of this compound and related diaryl ethers via Ullmann-type reactions.

| Parameter | Historical Method[3] | Proposed Modern Method |

| Aryl Halide | p-Dibromobenzene | 4-Bromoiodobenzene |

| Phenol | Phenol | 4-Bromophenol |

| Catalyst | Freshly precipitated copper | Copper(I) iodide (CuI) |

| Ligand | None | N,N-Dimethylglycine |

| Base | Potassium hydroxide (KOH) | Potassium carbonate (K₂CO₃) |

| Solvent | None (neat) | Toluene or DMF |

| Temperature | 180 °C | 110-130 °C |

| Yield | 27% | Moderate to good (expected) |

Experimental Workflow

Caption: Ullmann Condensation Workflow.

Signaling Pathway Diagram

The following diagram illustrates the proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Caption: Catalytic Cycle of Ullmann Condensation.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Aryl halides and organic solvents are flammable and/or toxic. Avoid inhalation and contact with skin.

-

Copper salts can be harmful if ingested.

-

Exercise caution when working with bases.

Conclusion